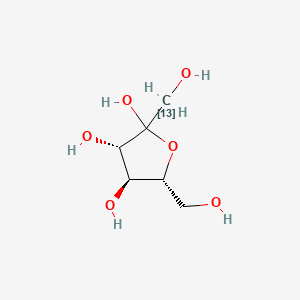![molecular formula C39H73NNaO10P B12062629 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes amino, carboxyl, and phosphate groups, as well as long-chain fatty acid esters. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The process begins with the preparation of the amino acid derivative, followed by the esterification of the fatty acids. The final step involves the phosphorylation of the hydroxyl group to introduce the phosphate moiety. Reaction conditions often require the use of catalysts, controlled temperatures, and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized to form corresponding carboxylic acids.
Reduction: The phosphate group can be reduced under specific conditions to form phosphonates.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include carboxylic acids, phosphonates, and various amide derivatives, depending on the specific reaction pathway and conditions employed.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential role in cellular signaling and metabolism. Its phosphate group is particularly important for interactions with enzymes and other biomolecules.
Medicine
In medicine, sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of metabolic disorders.
Industry
In industry, the compound is used in the formulation of specialized materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
作用機序
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and activation of target proteins. The long-chain fatty acids contribute to the compound’s ability to integrate into lipid membranes, influencing cellular processes such as signal transduction and membrane fluidity .
類似化合物との比較
Similar Compounds
Similar compounds include phosphatidylserine and other phospholipids, which share structural features such as the phosphate group and long-chain fatty acids .
Uniqueness
What sets sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate apart is its specific combination of amino, carboxyl, and phosphate groups, along with the unique arrangement of fatty acid chains. This configuration imparts distinct biochemical properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C39H73NNaO10P |
|---|---|
分子量 |
770.0 g/mol |
IUPAC名 |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-38(42)50-35(33-48-51(45,46)49-34-36(40)39(43)44)32-47-37(41)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,35-36H,3-16,19-34,40H2,1-2H3,(H,43,44)(H,45,46);/q;+1/p-1/b18-17-;/t35-,36+;/m1./s1 |
InChIキー |
NVYGCQIGTDPHML-HTAIZBQXSA-M |
異性体SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















